N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

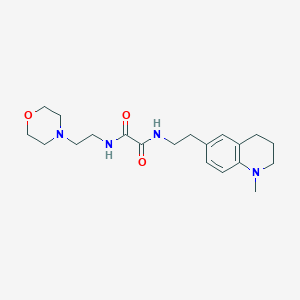

Structurally, it features a tetrahydroquinoline moiety linked via an ethyl group to one amide nitrogen of the oxalamide core, while the other nitrogen is substituted with a morpholinoethyl group. This dual substitution pattern is characteristic of compounds designed for receptor modulation, particularly in the context of umami taste receptors (hTAS1R1/hTAS1R3), as seen in related oxalamide derivatives like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) . The tetrahydroquinoline and morpholine groups may influence solubility, metabolic stability, and receptor binding efficiency compared to other analogs.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3/c1-23-9-2-3-17-15-16(4-5-18(17)23)6-7-21-19(25)20(26)22-8-10-24-11-13-27-14-12-24/h4-5,15H,2-3,6-14H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTCQZQGCXRSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the morpholine group. The final step involves the formation of the oxalamide linkage under controlled conditions, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring or the morpholine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the morpholine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The morpholine group may interact with enzymes or receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oxalamide derivatives are a well-studied class of flavor enhancers and receptor agonists. Below is a comparative analysis of key compounds:

†NOEL from 93-day rat study ; ‡NOEL from 90-day rat study .

Key Findings:

Metabolic Pathways: The target compound’s morpholinoethyl group may undergo oxidative metabolism, similar to pyridine-containing analogs (e.g., S336), but its tetrahydroquinoline moiety could introduce unique phase I oxidation pathways . Unlike N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) and S336 (No. 1768), which show rapid metabolism without amide hydrolysis, the target’s amide bonds may exhibit different stability due to steric hindrance from the tetrahydroquinoline group .

Receptor Binding: S336 and related dimethoxybenzyl/pyridinylethyl oxalamides are potent hTAS1R1/hTAS1R3 agonists . The target compound’s tetrahydroquinoline group—a bicyclic aromatic system—could enhance receptor affinity compared to monocyclic substituents, but this requires experimental validation.

Safety Profiles: The Joint FAO/WHO Expert Committee on Food Additives established NOELs for structurally related oxalamides (e.g., 100 mg/kg bw/day for S336) based on rodent studies . The absence of data for the target compound necessitates caution, as morpholine derivatives may form reactive metabolites under certain conditions .

Structural Implications: Tetrahydroquinoline vs. Dimethoxybenzyl: The tetrahydroquinoline group in the target compound could improve lipophilicity and CNS penetration compared to S336’s dimethoxybenzyl group, but may also increase toxicity risks. Morpholine vs. Pyridine: The morpholinoethyl substituent may enhance solubility relative to pyridinylethyl groups but could alter metabolic clearance rates .

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

- CAS Number : 946281-39-6

The compound features a tetrahydroquinoline moiety which is known for its diverse biological properties, particularly in the context of drug development.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines:

| Cell Line | Type of Cancer | Effect |

|---|---|---|

| A549 | Lung Adenocarcinoma | Induction of apoptosis |

| HeLa | Cervical Carcinoma | Cell cycle arrest |

| MCF-7 | Breast Cancer | Apoptosis induction |

The mechanisms through which these compounds exert their effects include the modulation of cell cycle regulators and the activation of apoptotic pathways, suggesting a promising therapeutic potential against cancer.

Neuroprotective Effects

The tetrahydroquinoline structure is also associated with neuroprotective effects. Studies suggest that compounds in this class may protect neuronal cells from oxidative stress and mitochondrial dysfunction. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The mechanisms may involve:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage.

- Mitochondrial Protection : Stabilizing mitochondrial function and preventing apoptosis.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Receptor Interaction : Binding to specific receptors that regulate cell growth and survival.

- Enzyme Modulation : Inhibiting or activating enzymes involved in apoptotic pathways.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of related compounds. For instance:

- Study on Anticancer Activity :

- A study demonstrated that a similar oxalamide derivative showed significant cytotoxicity against A549 cells, leading to increased apoptosis markers such as caspase activation and PARP cleavage.

- Neuroprotection Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.